4-(4-Benzyl-2-bromophenoxy)piperidine hydrochloride

Übersicht

Beschreibung

4-(4-Benzyl-2-bromophenoxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C18H21BrClNO and its molecular weight is 382.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-(4-Benzyl-2-bromophenoxy)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

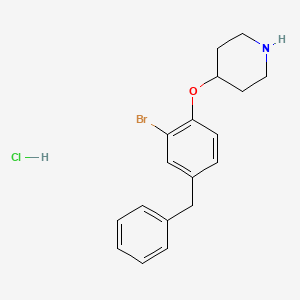

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a bromophenoxy moiety, which may influence its biological interactions. The presence of halogen atoms like bromine can enhance lipophilicity and modulate biological activity.

The biological activity of this compound is hypothesized to involve interaction with various molecular targets, including enzymes and receptors. For instance, compounds with similar structures have been shown to inhibit enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are involved in lipid metabolism and signaling pathways .

Antiviral Activity

Recent studies have indicated that piperidine derivatives exhibit antiviral properties. Specifically, compounds related to the piperidine scaffold have shown activity against viruses such as SARS-CoV-2 and influenza . The mechanism often involves inhibition of viral entry or replication through interaction with viral proteins.

Antibacterial and Antifungal Activity

Research has demonstrated that piperidine derivatives can possess significant antibacterial and antifungal properties. The introduction of halogen substituents, like bromine, has been linked to enhanced bioactivity against various bacterial strains . For example, studies on related compounds have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study 1: Inhibition of MAGL

A study evaluated the inhibitory effects of benzylpiperidine derivatives on MAGL. The compound exhibited an IC50 value of approximately 109.4 nM, indicating strong inhibition compared to other derivatives . This suggests potential therapeutic applications in managing pain and inflammation through the modulation of endocannabinoid signaling.

Case Study 2: Antiviral Screening

In a screening for antiviral activity against coronaviruses, piperidine derivatives demonstrated micromolar activity. The structural modifications, including bromine substitution, were crucial for enhancing potency against viral targets .

Data Tables

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of 4-(4-Benzyl-2-bromophenoxy)piperidine hydrochloride typically involves several steps:

- Formation of the Piperidine Ring: The initial step often includes the reaction of an appropriate piperidine derivative with a benzyl halide.

- Bromination: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution on the phenolic component.

- Formation of the Hydrochloride Salt: The final product is often converted to its hydrochloride form for improved solubility and stability.

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic properties. It has been shown to exhibit:

- Antidepressant Activity: Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially offering benefits in treating depression.

- Anticancer Properties: Research indicates that it may inhibit certain cancer cell lines, showcasing its potential as a chemotherapeutic agent.

Neuropharmacology

The compound has been studied for its effects on the central nervous system (CNS). Its structure suggests potential interactions with various receptors, including:

- Dopamine Receptors: Potential modulation of dopaminergic activity could lead to applications in treating disorders such as schizophrenia.

- Serotonin Receptors: Its interaction with serotonin pathways may contribute to its antidepressant effects.

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate for:

- Synthesis of New Drug Candidates: It can be modified to create derivatives with enhanced biological activity.

- Development of Agrochemicals: Its chemical structure allows for potential applications in developing herbicides or pesticides.

Antibacterial Activity

Recent studies have explored the antibacterial properties of this compound against various pathogens. In vitro tests revealed:

- Effective against Gram-positive and Gram-negative bacteria , demonstrating a broad spectrum of activity.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 8 | Ciprofloxacin | 4 |

| Staphylococcus aureus | 16 | Methicillin | 8 |

| Pseudomonas aeruginosa | 32 | Gentamicin | 16 |

The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with membrane integrity.

Cytotoxicity Assessment

Cytotoxicity studies using the Artemia salina model indicated favorable safety profiles at therapeutic concentrations:

| Concentration (µg/mL) | % Survival (Artemia salina) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 85 |

| 100 | 70 |

Case Study 1: Efficacy Against Multi-drug Resistant Strains

A notable study demonstrated that the compound exhibited significant antibacterial activity against multi-drug resistant strains of E. coli, with an IC50 value considerably lower than traditional antibiotics, highlighting its potential as a novel therapeutic agent.

Case Study 2: Structure-Activity Relationship (SAR)

Research into SAR has shown that modifying the alkyl chain length and substitution patterns on the benzyl ring can enhance biological activity while maintaining low cytotoxicity. This finding is crucial for optimizing drug design.

Analyse Chemischer Reaktionen

Potential Chemical Reactions

4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride can undergo several types of chemical reactions:

-

Alkylation : Introduction of alkyl groups to the piperidine nitrogen or the phenoxy oxygen.

-

Acylation : Introduction of acyl groups to the piperidine nitrogen or the phenoxy oxygen.

-

Substitution Reactions : The bromine atom can be displaced by other nucleophiles, such as amines, alcohols, or thiols.

-

Reduction Reactions : The benzyl group or the bromine atom can be reduced under appropriate conditions.

-

গ্রিগনার্ড রিয়াকশন (Grignard Reactions) : Reactions involving Grignard reagents can introduce new carbon-carbon bonds.

-

হাইড্রোজেনেশন (Hydrogenation) : Hydrogenation can be employed to remove the benzyl group or reduce the bromine atom .

These reactions highlight the compound's versatility as a reagent in organic synthesis.

Factors Influencing Reactivity

Several factors can influence the reactivity of 4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride:

-

Solvents : Polar and non-polar solvents can affect the rate and selectivity of reactions.

-

Temperature : Higher temperatures generally increase reaction rates but may also lead to unwanted side reactions.

-

Catalysts : Catalysts, such as acids, bases, or metal complexes, can facilitate specific transformations.

-

Protecting Groups : Protecting groups can be used to control the reactivity of different functional groups in the molecule.

Eigenschaften

IUPAC Name |

4-(4-benzyl-2-bromophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO.ClH/c19-17-13-15(12-14-4-2-1-3-5-14)6-7-18(17)21-16-8-10-20-11-9-16;/h1-7,13,16,20H,8-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJCQKAFLVOLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220032-65-4 | |

| Record name | Piperidine, 4-[2-bromo-4-(phenylmethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.